3-Bromo-7-chlorothiochroman-4-ol

Lipophilicity Drug-likeness Halogen SAR

3-Bromo-7-chlorothiochroman-4-ol (CAS 83449-53-0; molecular formula C₉H₈BrClOS; MW 279.58 g/mol) is a cis-configured, dual-halogenated thiochroman-4-ol derivative within the benzothiopyran class. The compound features a bromine atom at the 3-position and a chlorine atom at the 7-position on the thiochroman ring, with a hydroxyl group at the 4-position.

Molecular Formula C9H8BrClOS
Molecular Weight 279.58 g/mol
Cat. No. B13974425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7-chlorothiochroman-4-ol
Molecular FormulaC9H8BrClOS
Molecular Weight279.58 g/mol
Structural Identifiers
SMILESC1C(C(C2=C(S1)C=C(C=C2)Cl)O)Br
InChIInChI=1S/C9H8BrClOS/c10-7-4-13-8-3-5(11)1-2-6(8)9(7)12/h1-3,7,9,12H,4H2
InChIKeyURSZBVVZJJVTRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-7-chlorothiochroman-4-ol: A Dual-Halogenated Thiochroman-4-ol Scaffold for Antibacterial Chaperonin and Antifungal Research Programs


3-Bromo-7-chlorothiochroman-4-ol (CAS 83449-53-0; molecular formula C₉H₈BrClOS; MW 279.58 g/mol) is a cis-configured, dual-halogenated thiochroman-4-ol derivative within the benzothiopyran class. The compound features a bromine atom at the 3-position and a chlorine atom at the 7-position on the thiochroman ring, with a hydroxyl group at the 4-position . It is most commonly synthesized via sodium borohydride reduction of its ketone precursor, 3-bromo-7-chlorothiochroman-4-one (CAS 83449-52-9) . As a synthetic intermediate and screening building block, it belongs to the broader thiochroman family whose members have demonstrated GroEL chaperonin inhibition (IC₅₀ values in the low micromolar range), antifungal activity against Botrytis cinerea (96–100% inhibition at 100–250 µg/mL), and antibacterial activity (EC₅₀ values of 15–30 µg/mL against Xanthomonas spp.) [1][2][3]. However, direct bioactivity data for this specific compound remain limited in the peer-reviewed literature.

Why 3-Bromo-7-chlorothiochroman-4-ol Cannot Be Replaced by Mono-Halogenated or Unsubstituted Thiochroman-4-ol Analogs in Structure-Focused Programs


Within thiochroman-4-ol SAR, the position, number, and identity of halogen substituents govern both physicochemical properties and target engagement. The dual 3-bromo/7-chloro substitution pattern of this compound confers a predicted LogP of ~3.24 and a PSA of 45.53 Ų, markedly more lipophilic than the parent thiochroman-4-ol (predicted LogP ~1.7) . In the GroEL chaperonin inhibitor class, SAR around the benzothiopyran core is highly sensitive to halogen identity and position; the bromo and chloro substituents differentially modulate electrophilic character and steric bulk at positions critical for binding pocket complementarity [1]. Similarly, in antifungal thiochroman-4-one series, the presence and position of chlorine at the 6-position (analogous to the 7-position in the 4-ol series) directly correlates with enhanced antifungal potency against Botrytis cinerea, where 6-chloro and 6-methyl derivatives achieve 100% inhibition at 100–250 µg/mL [2]. Substituting a mono-halogenated or unsubstituted thiochroman-4-ol would eliminate the synergistic electronic effects of the dual-halogen pattern, altering target affinity, metabolic stability, and synthetic utility as a divergent intermediate.

3-Bromo-7-chlorothiochroman-4-ol: Comparator-Anchored Quantitative Differentiation Evidence for Procurement Decision-Making


Lipophilicity Differentiation: Dual-Halogenation Elevates LogP by ~1.5 Units Over Unsubstituted Thiochroman-4-ol

The predicted LogP of 3-bromo-7-chlorothiochroman-4-ol is 3.24, compared to a predicted LogP of ~1.7 for the unsubstituted parent thiochroman-4-ol, representing an approximate 1.5 log unit increase driven by the dual halogen substitution . This places the compound closer to the optimal lipophilicity range (LogP 2–5) for membrane permeability in antibacterial drug discovery, whereas the parent compound falls below this window. The increased lipophilicity also predicts enhanced passive diffusion across bacterial membranes, a critical parameter for intracellular target engagement such as GroEL chaperonin inhibition [1].

Lipophilicity Drug-likeness Halogen SAR

GroEL Chaperonin Inhibition: Class-Level Evidence for Halogenated Thiochroman Scaffolds at 1.4–1.7 µM IC₅₀

Halogenated thiochroman derivatives containing bromo and chloro substituents have demonstrated inhibition of the E. coli GroEL/GroES chaperonin system with IC₅₀ values ranging from 1.40 to 1.70 µM, as recorded in BindingDB (CHEMBL1632145) [1]. While this data point comes from a more elaborated benzothiopyran scaffold rather than the simpler 3-bromo-7-chlorothiochroman-4-ol core, the patent literature explicitly claims halogen-substituted thiochroman and benzothiopyran compounds—including those bearing bromo and chloro substituents at analogous positions—as GroEL/GroES inhibitors with antibacterial activity [2]. The GroEL chaperonin represents a novel antibacterial target unexploited by current clinical antibiotics, and the dual-halogen pattern on the thiochroman-4-ol scaffold positions this compound as a privileged intermediate for developing GroEL-targeted screening libraries.

GroEL chaperonin Antibacterial Protein folding inhibition

Antifungal Pharmacophore Mapping: 7-Chloro Substitution Position Is Critical for Botrytis cinerea Inhibition in the Thiochroman-4-one Series

In the structurally analogous thiochroman-4-one series, 6-chlorothiochroman-4-one (chlorine at the position corresponding to the 7-position in the 4-ol series) and 6-methylthiochroman-4-one demonstrated 100% inhibition of Botrytis cinerea strain Bc2100 at concentrations of 100–250 µg/mL, with the biotransformed derivative achieving 96% inhibition of strain BcUCA992 at 200 µg/mL [1][2]. The SAR review of thiochroman antifungal agents explicitly identifies that chlorine substitution at the 6-position enhances antifungal activity and that electron-withdrawing groups on the aromatic ring generally improve potency [3]. The 3-bromo-7-chlorothiochroman-4-ol scaffold retains the critical 7-chloro substituent while adding a 3-bromo handle for further diversification, making it a strategic intermediate for antifungal SAR exploration.

Antifungal Botrytis cinerea Phytopathogen control

Cis-Stereochemistry at C3–C4: Defined Configuration Enables Stereospecific Derivatization and Potential Enantioselective Biological Profiling

The compound is specified as the cis-configured isomer (cis-3-bromo-7-chloro-3,4-dihydro-2H-1-benzothiopyran-4-ol) . In the broader thiochroman literature, borohydride reduction of 3-halogenothiochroman-4-ones stereoselectively yields cis-3-halogenothiochroman-4-ols [1], and SmI₂-mediated reductive cyclization produces dihydrothiochroman-4-ols with high degrees of diastereoselectivity [2]. The defined cis configuration is critical because the biological activity of 3,4-disubstituted thiochromans is stereochemistry-dependent; for instance, the rel-(3R,4R) configuration in fluorinated analogs directly influences target binding . In contrast, many commercially available thiochroman-4-ols are supplied as racemic mixtures or with unspecified stereochemistry, introducing variability that confounds SAR interpretation and batch-to-batch reproducibility.

Stereochemistry Diastereoselectivity Medicinal chemistry

Synthetic Versatility: Dual Halogen Handles Enable Orthogonal Derivatization Not Possible with Mono-Halogenated or Unsubstituted Analogs

The 3-bromo substituent serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), while the 7-chloro substituent is comparatively less reactive and can be retained through many synthetic sequences or engaged under more forcing conditions, enabling sequential orthogonal functionalization [1]. In contrast, thiochroman-4-ol offers no halogen handle, 6-chlorothiochroman-4-ol provides only a single reactive site, and 3-bromothiochroman-4-ol (CAS 108770-88-3) lacks the aromatic chlorine substituent that is critical for antifungal pharmacophore integrity . The compound's LogP of 3.24 also places it in a favorable range for chromatographic purification of cross-coupled products compared to more polar mono-functionalized analogs.

Synthetic intermediate Cross-coupling Divergent synthesis

Physicochemical Property Differentiation from the 4-One Precursor: Reduced Electrophilicity and Enhanced Hydrogen-Bonding Capacity of the 4-ol Form

3-Bromo-7-chlorothiochroman-4-ol (MW 279.58, PSA 45.53 Ų, HBD count 1) differs fundamentally from its 4-one precursor (3-bromo-7-chlorothiochroman-4-one, CAS 83449-52-9, MW 277.57, PSA ~42 Ų, HBD count 0) . The hydroxyl group at C4 introduces hydrogen-bond donor capacity absent in the ketone form, altering both target binding mode potential and solubility characteristics. In the thiochroman antifungal SAR, oxidation state at the 4-position is a key determinant of biological profile: thiochroman-4-ols and their sulfoxide/sulfone derivatives exhibit distinct antifungal activity spectra compared to the corresponding 4-ones, with the biotransformation of 6-chlorothiochroman-4-one producing 4-ol, sulfoxide, and sulfone metabolites each with unique activity profiles [1].

Redox state Hydrogen bonding Physicochemical profiling

3-Bromo-7-chlorothiochroman-4-ol: High-Impact Application Scenarios for Research Procurement


GroEL Chaperonin Inhibitor Library Synthesis for Novel Antibacterial Discovery

Procure 3-bromo-7-chlorothiochroman-4-ol as a core scaffold for constructing focused compound libraries targeting the bacterial GroEL/GroES chaperonin system. The dual-halogen pattern (Br at C3, Cl at C7) enables orthogonal derivatization, while the C4 hydroxyl group provides a hydrogen-bond donor for target engagement. The GroEL patent literature (US 20230406831) explicitly covers halogen-substituted thiochroman/benzothiopyran compounds as GroEL inhibitors, positioning this scaffold within a claimed chemical space for a novel antibacterial mechanism unexploited by current clinical antibiotics [1]. Structurally related halogenated benzothiopyran scaffolds have demonstrated IC₅₀ values of 1.4–1.7 µM against the E. coli GroEL/GroES system [2].

Agrochemical Antifungal Lead Optimization Against Botrytis cinerea

Use 3-bromo-7-chlorothiochroman-4-ol as a starting material for synthesizing and optimizing antifungal agents targeting the phytopathogen Botrytis cinerea. The 7-chloro substituent is a validated pharmacophoric element: 6-chlorothiochroman-4-one (chlorine at the analogous position) achieves 100% inhibition of B. cinerea strain Bc2100 at 100–250 µg/mL [1]. The C3 bromo handle enables further SAR exploration via cross-coupling to introduce additional diversity elements while retaining the critical chloro substituent, which the SAR review identifies as an activity-enhancing electron-withdrawing group [2]. The compound can be oxidized to sulfoxide and sulfone derivatives—oxidation states known to modulate antifungal potency in this series .

Stereochemistry-Dependent Biological Profiling in Medicinal Chemistry Programs

Employ the cis-configured 3-bromo-7-chlorothiochroman-4-ol in programs where stereochemistry at the C3–C4 positions is a determinant of biological activity. The defined cis stereochemistry, established via the stereoselective borohydride reduction of 3-halogenothiochroman-4-ones [1], eliminates the confounding variable of diastereomeric mixtures that plague many commercially available thiochroman-4-ol derivatives. This is particularly relevant for GroEL inhibitor development, where the spatial orientation of the C3-bromo and C4-hydroxyl groups relative to the chaperonin binding pocket can dictate inhibitory potency. Procurement of a stereochemically defined intermediate ensures reproducible SAR data across synthesis batches [2].

Divergent Synthesis Platform for Dual-Target Antibacterial-Antifungal Agent Discovery

Leverage 3-bromo-7-chlorothiochroman-4-ol as a divergent intermediate for programs pursuing agents with dual antibacterial (GroEL-targeting) and antifungal (Botrytis/ Candida-targeting) activity profiles. The scaffold simultaneously contains structural features validated for both applications: the halogen substitution pattern relevant to GroEL inhibition [1] and the 7-chloro substituent critical for antifungal pharmacophore integrity [2]. Parallel library synthesis from a single intermediate reduces procurement costs, simplifies inventory management, and accelerates hit discovery across multiple target organisms compared to sourcing separate intermediates for each program.

Quote Request

Request a Quote for 3-Bromo-7-chlorothiochroman-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.